(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione
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Overview
Description
The compound (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, methoxy groups, and a unique tricyclic framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement The synthetic route typically begins with the preparation of the cyclohexyl moiety, which is then functionalized with tert-butyl(dimethyl)silyl and methoxy groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes, flow chemistry techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The methoxy and tert-butyl(dimethyl)silyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Conditions involving strong nucleophiles or electrophiles, such as Grignard reagents or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in saturated hydrocarbons.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the tricyclic core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione: This compound is structurally similar but may have different substituents or stereochemistry.
Other tricyclic compounds: Compounds with similar tricyclic frameworks but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its complex structure allows for a wide range of interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C50H85NO12Si |
---|---|
Molecular Weight |
920.3 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione |
InChI |
InChI=1S/C50H85NO12Si/c1-15-18-36-24-30(2)23-31(3)25-42(59-11)45-43(60-12)27-33(5)50(57,62-45)46(54)47(55)51-22-17-16-19-37(51)48(56)61-44(34(6)38(52)29-39(36)53)32(4)26-35-20-21-40(41(28-35)58-10)63-64(13,14)49(7,8)9/h15,24,26,31,33-45,52-53,57H,1,16-23,25,27-29H2,2-14H3/b30-24+,32-26+/t31-,33+,34+,35-,36+,37-,38-,39?,40+,41+,42-,43-,44+,45+,50+/m0/s1 |
InChI Key |
GNQOBLDVYJFJGZ-GLGGIZNSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC([C@@H](/C=C(/C1)\C)CC=C)O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(C(C=C(C1)C)CC=C)O)O)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |
Origin of Product |
United States |
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